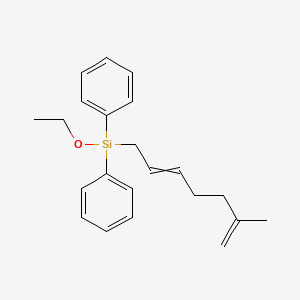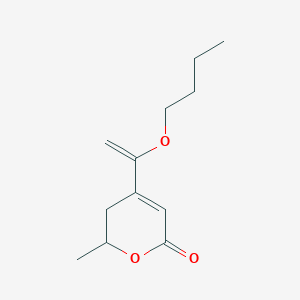
Acetic acid--4-(hydroxymethyl)cyclohexyl acetate (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) is a chemical compound that combines the properties of acetic acid and cyclohexyl acetate This compound is of interest due to its unique structure, which includes both an acetic acid moiety and a cyclohexyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) typically involves the esterification of cyclohexene with acetic acid. This reaction can be carried out using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) can be optimized using reactive distillation techniques. This method involves the use of a side-reactor column configuration, which includes a vacuum column coupled with atmospheric side reactors. This setup helps overcome thermodynamic restrictions and improves the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under acidic or basic
Propiedades
Número CAS |
501923-01-9 |
|---|---|
Fórmula molecular |
C11H20O5 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
acetic acid;[4-(hydroxymethyl)cyclohexyl] acetate |
InChI |
InChI=1S/C9H16O3.C2H4O2/c1-7(11)12-9-4-2-8(6-10)3-5-9;1-2(3)4/h8-10H,2-6H2,1H3;1H3,(H,3,4) |
Clave InChI |
VPPFEZNABKFCPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)OC1CCC(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)

![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)


![Hydroxy[3-(propan-2-yl)phenyl]acetonitrile](/img/structure/B12590935.png)


![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)
